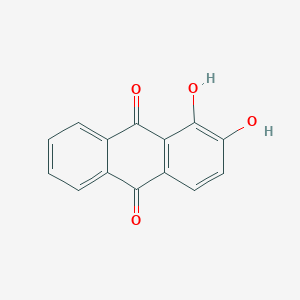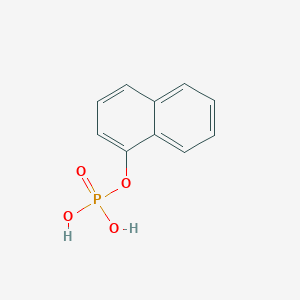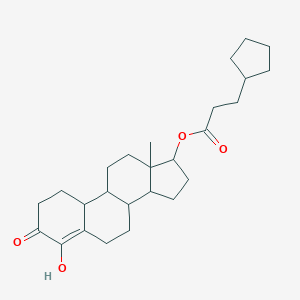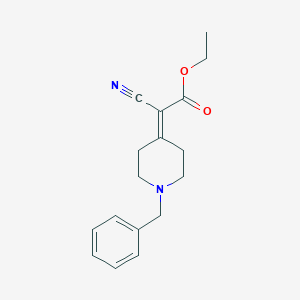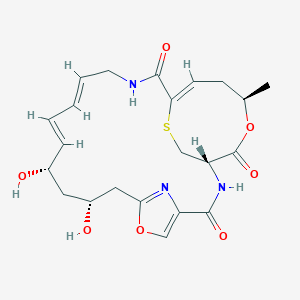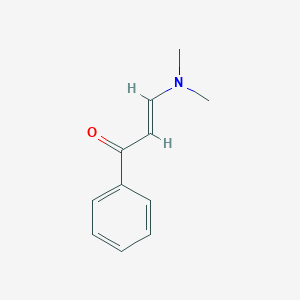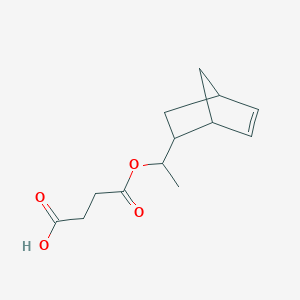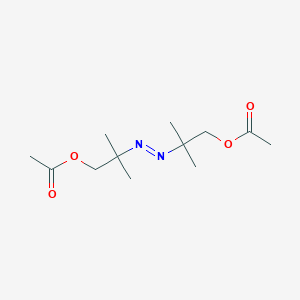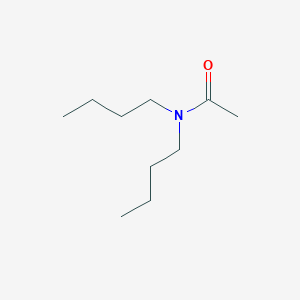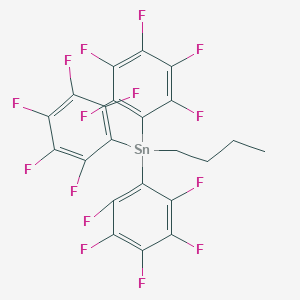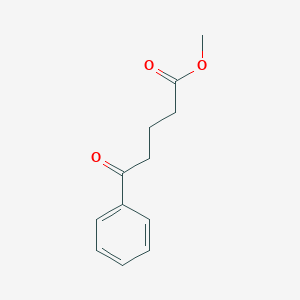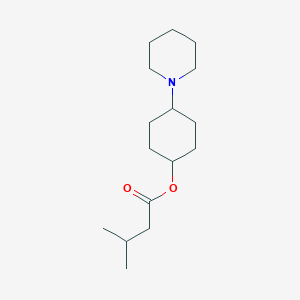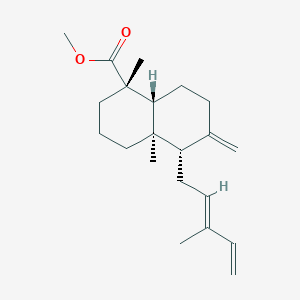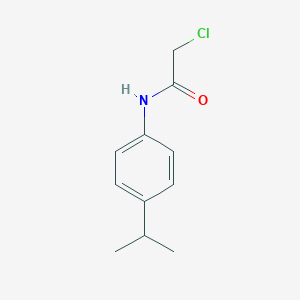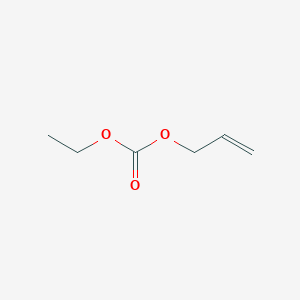
Allylethyl carbonate
概要
説明
Allylethyl carbonate is a chemical compound involved in various chemical reactions and processes, particularly in the field of polymer chemistry and organic synthesis. The interest in this compound stems from its potential applications in materials science and as an intermediate in organic synthesis.
Synthesis Analysis
Allylethyl carbonate has been synthesized through different methods, including organocatalytic ring-opening polymerization and phosphine-catalyzed domino reactions. For example, well-defined allyl-functional poly(carbonate)s were synthesized via organocatalytic ring-opening polymerization, demonstrating the versatility of allyl-functional groups in polymer chemistry (Tempelaar et al., 2011).
Molecular Structure Analysis
The molecular structure of allylethyl carbonate is characterized by the presence of allyl groups, which are known for their reactivity and ability to undergo various chemical transformations. The structure has been analyzed through techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds to understand its reactivity and properties.
Chemical Reactions and Properties
Allylethyl carbonate participates in various chemical reactions, including palladium-catalyzed asymmetric synthesis and cycloaddition reactions. For instance, it can be used as an additive in reactions to improve the yield and selectivity of desired products. The compound's reactivity with different reagents under catalytic conditions has been explored to synthesize complex molecules and polymers (Lee, Lin, & Jan, 2004).
Physical Properties Analysis
The physical properties of allylethyl carbonate, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. These properties are determined by the compound's molecular structure and can affect its behavior in different environments.
Chemical Properties Analysis
The chemical properties of allylethyl carbonate, including its reactivity, stability, and compatibility with various solvents and reagents, are significant for its applications in organic synthesis and material science. The compound's ability to undergo different chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
- Organocatalytic Synthesis and Postpolymerization Functionalization of Allyl-Functional Poly(carbonate)s by Tempelaar et al., 2011, in Macromolecules. (Tempelaar et al., 2011).
- Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes by Lee, Lin, & Jan, 2004, in Journal of Power Sources. (Lee, Lin, & Jan, 2004).
科学的研究の応用
1. Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Application Summary : Allylethyl carbonate plays a crucial role in the allyl–allyl cross-coupling reaction, which is a significant method for the direct construction of 1,5-dienes. These are abundant in terpenes and are important building blocks in chemical synthesis .
- Methods of Application : The transition metal-catalyzed cross-coupling generates synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products. Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
2. Additive for Lithium-Ion Battery Electrolytes
- Application Summary : Allylethyl carbonate (AEC) is used as an additive in lithium-ion battery electrolytes .
- Methods of Application : AEC improves the cycleability and stability in lithium-ion battery electrolytes by suppressing co-intercalation of propylene carbonate and inhibiting decomposition during lithium intercalation .
- Results or Outcomes : The use of AEC leads to improved performance of lithium-ion batteries .
3. Hybridizing Carbonate and Ether for High-Energy Lithium Metal Batteries
- Application Summary : Allylethyl carbonate is used in the development of high-energy lithium metal batteries. It is part of a linear functionalized solvent, bis(2-methoxyethyl) carbonate (BMC), which is conceived by intramolecularly hybridizing ethers and carbonates .
- Methods of Application : The integration of the electron-donating ether group with the electron-withdrawing carbonate group can rationalize the charge distribution, imparting BMC with notable oxidative/reductive stability and relatively weak solvation ability .
- Results or Outcomes : The optimized BMC-based electrolyte demonstrates high-voltage tolerance (4.4V) and impressive Li plating/stripping Coulombic efficiency (99.4%). It fulfills practical lithium metal batteries with satisfactory cycling performance and exceptional tolerance towards thermal/mechanical abuse .
Safety And Hazards
特性
IUPAC Name |
ethyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFCOHRQUBESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163540 | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylethyl carbonate | |
CAS RN |
1469-70-1 | |
| Record name | Allylethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Ethyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

